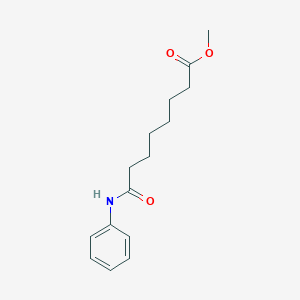

Methyl 8-oxo-8-(phenylamino)octanoate

Descripción general

Descripción

Methyl 8-oxo-8-(phenylamino)octanoate is a chemical compound with the molecular formula C15H21NO3. It is characterized by the presence of an ester group and a secondary amide group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-oxo-8-(phenylamino)octanoate typically involves the reaction of octanoic acid derivatives with phenylamine. One common method includes the following steps :

Starting Materials: Octanoic acid monomethyl ester, 1-hydroxybenzotriazole, phenylamine, and dicyclohexylcarbodiimide.

Reaction Conditions: The reaction is carried out in dimethylformamide at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 8-oxo-8-(phenylamino)octanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester and amide groups under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted esters and amides.

Aplicaciones Científicas De Investigación

Anticancer Drug Development

One of the primary applications of methyl 8-oxo-8-(phenylamino)octanoate is in the synthesis of anticancer agents. The compound has been linked to the inhibition of Protein Tyrosine Phosphatases (PTPs), which are crucial in regulating cellular signaling pathways involved in cancer progression. Research indicates that derivatives of this compound exhibit significant inhibitory effects on PTPs such as Src homology region 2 domain-containing phosphatase-1 (SHP1), T-cell protein tyrosine phosphatase (TCPTP), and leukocyte common antigen (CD45) with IC50 values ranging from 1.5 to 18.83 μM.

Histone Deacetylase Inhibition

This compound is associated with histone deacetylase (HDAC) inhibition, which plays a critical role in cancer therapy. Suberoylanilide hydroxamic acid (SAHA), a well-known HDAC inhibitor, has structural similarities to this compound. Studies have shown that analogs of this compound can selectively inhibit HDAC6 and HDAC8 isoforms, which are implicated in various cancers . These findings suggest potential applications in targeted cancer therapies.

Comparative Analysis with Related Compounds

The following table summarizes key features and differences between this compound and structurally related compounds:

| Compound Name | Key Features | Differences |

|---|---|---|

| Methyl 8-oxooctanoate | Lacks the phenylamino group | Less versatile due to absence of aromatic amine |

| Phenylaminooctanoic acid | Contains a carboxylic acid group instead | Affects reactivity and applications |

| Suberoylanilide hydroxamic acid | Known HDAC inhibitor | Different functional groups affecting activity |

| Methyl 10-(4-Aminophenyl)decanoate | Longer carbon chain with similar amine functionality | Variations in chain length may affect pharmacokinetics |

Inhibition of Protein Tyrosine Phosphatases

In a study involving marine fungi, metabolites derived from this compound exhibited significant inhibitory effects on PTPs, suggesting its utility in drug discovery for cancer therapies. The identification of these metabolites was facilitated by an integrated metabolomics strategy that characterized induced metabolites after treatment with SAHA.

Dual HDAC Selectivity

Research on C4-modified SAHA analogs demonstrated that this compound analogs displayed dual selectivity for HDAC6 and HDAC8 over other isoforms, providing insights into their potential as therapeutic agents . This selectivity is crucial for developing drugs that target specific pathways involved in cancer cell proliferation.

Mecanismo De Acción

The mechanism of action of Methyl 8-oxo-8-(phenylamino)octanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 8-oxooctanoate: Lacks the phenylamino group, making it less versatile in certain reactions.

Phenylaminooctanoic acid: Contains a carboxylic acid group instead of an ester group, affecting its reactivity and applications.

Uniqueness

Methyl 8-oxo-8-(phenylamino)octanoate is unique due to the presence of both an ester and a secondary amide group, which allows it to participate in a wide range of chemical reactions. Its structure also makes it a valuable intermediate in the synthesis of complex organic molecules .

Actividad Biológica

Methyl 8-oxo-8-(phenylamino)octanoate is a compound of significant interest in pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 263.33 g/mol. Its structure features an oxo group and a phenylamino moiety, which contribute to its biological activity. The compound is categorized under alpha amino acid ester-drug conjugates, which are designed to enhance drug delivery and efficacy by exploiting specific enzymatic pathways in target cells, particularly in immune cells like monocytes and macrophages .

The primary mechanism of action for this compound involves hydrolysis reactions catalyzed by carboxylesterases. These enzymes cleave ester bonds, leading to the release of active drug components that can exert therapeutic effects within target cells. This selective hydrolysis enhances the accumulation of active forms of the drug in monocytes and macrophages, which are crucial in inflammatory responses and cancer progression .

Table 1: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains an oxo group and phenylamino moiety | Focus on phenolic derivatives for enhanced solubility |

| Methyl 8-Chloro-8-oxooctanoate | Substituted with chlorine at the 8-position | Increased lipophilicity may enhance membrane permeability |

| Methyl 8-(benzyloxy)amino-8-oxooctanoate | Contains a benzyloxy group instead of phenylamine | Potentially improved stability against enzymatic degradation |

| Methyl 10-(4-Aminophenyl)decanoate | Longer carbon chain with similar amine functionality | Variations in chain length may affect pharmacokinetics |

Biological Activity

This compound exhibits significant biological activity, particularly in modulating immune responses. Research indicates that it selectively targets monocytes and macrophages, making it a candidate for treating diseases characterized by inflammation and cancer. Notably, the compound has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production in human blood, suggesting its potential as an anti-inflammatory agent .

Case Studies

- Anti-inflammatory Properties : In vitro studies demonstrated that this compound significantly reduced TNF-α levels in activated human macrophages. This effect highlights its potential utility in conditions where TNF-α plays a detrimental role, such as rheumatoid arthritis or inflammatory bowel disease.

- Cancer Therapeutics : In a study involving acute myeloid leukemia (AML) cells, this compound exhibited concentration-dependent induction of apoptosis. When combined with Venetoclax (a Bcl-2 inhibitor), it showed enhanced anti-cancer effects by downregulating anti-apoptotic proteins like Mcl-1 and Bcl-xL . This combination therapy approach suggests that this compound could improve treatment outcomes for AML patients.

Synthesis

The synthesis of this compound typically involves several steps that allow for precise control over its structure:

- Formation of the Phenylamino Group : The initial step involves the reaction of phenylamine with appropriate dicarboxylic acid monomethyl esters.

- Hydrolysis : The resulting compounds undergo hydrolysis under alkaline conditions to yield the desired product.

- Coupling Reactions : Final coupling with suitable acylating agents leads to the formation of this compound .

Propiedades

IUPAC Name |

methyl 8-anilino-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-19-15(18)12-8-3-2-7-11-14(17)16-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIMVQKYXFBPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460593 | |

| Record name | methyl suberanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162853-41-0 | |

| Record name | methyl suberanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.